Desmethylflumazenil
概要
説明
Desmethylflumazenil is a derivative of Flumazenil . Flumazenil is a benzodiazepine antagonist used for the complete or partial reversal of the sedative effects caused by benzodiazepines in various clinical settings . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex .
科学的研究の応用
Radiosynthesis for PET Imaging
Desmethylflumazenil has been investigated for its potential in positron emission tomography (PET) imaging. The study by Wadsak et al. (2003) focused on the radiosynthesis of 3-(2'-[18F]fluoro)-flumazenil ([18F]FFMZ), a fluorine-18 labelled derivative of flumazenil. This development allows for high radiochemical purity and sufficient production for serving multiple patients, making it a promising tracer for PET imaging (Wadsak et al., 2003).
Imaging Characteristics in Rat Models
This compound has been evaluated in rat models for its imaging characteristics. Dedeurwaerdere et al. (2009) investigated two fluorinated PET radiotracers: [18F]fluoroflumazenil ([18F]FFMZ) and [18F]flumazenil ([18F]FMZ). They found that [18F]FMZ provided superior imaging characteristics for in-vivo PET imaging of the GABAA/cBZR due to slower metabolism and better signal-to-noise ratio compared to [18F]FFMZ (Dedeurwaerdere et al., 2009).
Biodistribution, Binding Specificity, and Metabolism
Lévêque et al. (2001) conducted pre-clinical studies to characterize the biodistribution, binding specificity, and metabolism of [18F]Fluoroethylflumazenil ([18F]FEF), a potential candidate for in vivo imaging of benzodiazepine receptors. The results indicated specific binding to the benzodiazepine receptor in the brain, with the rapid metabolism of [18F]FEF into hydrophilic metabolites (Lévêque et al., 2001).
Fluorescent Receptor Assay for Benzodiazepines
A fluorescent receptor assay for benzodiazepines using coumarin-labeled desethylflumazenil as a ligand was developed by Janssen et al. (2001). This nonisotopic receptor assay provides a novel approach for the detection of benzodiazepines with high sensitivity and specificity (Janssen et al., 2001).
Biological Evaluation as a GABA Receptor Ligand
Mitterhauser et al. (2004) conducted a biological evaluation of 2'-[18F]fluoroflumazenil ([18F]FFMZ) as a potential GABA receptor ligand for PET. They found that [18F]FFMZ displayed high uptake in the brain, particularly in regions associated with GABA(A) receptors, confirming its potential for PET imaging of the GABA-ergic system (Mitterhauser et al., 2004).
作用機序
Target of Action
Norflumazenil, also known as Desmethylflumazenil, primarily targets the GABA/benzodiazepine receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission through the neurotransmitter gamma-aminobutyric acid (GABA) .
Mode of Action
Norflumazenil acts as a benzodiazepine antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex Instead, it blocks benzodiazepines from binding to the receptor, thereby reversing the effects of benzodiazepines on the central nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Norflumazenil is the GABAergic pathway . By blocking the benzodiazepine recognition site, Norflumazenil prevents the enhancement of GABAergic neurotransmission caused by benzodiazepines . This results in a decrease in the inhibitory effects of GABA, leading to a reversal of the sedative effects of benzodiazepines .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Norflumazenil are crucial for its bioavailability and therapeutic effect. For its parent compound Flumazenil, it is known that it has a rapid onset of action, with peak effects observed within 6-10 minutes . It is metabolized in the liver and excreted in the feces, with less than 1% excreted unchanged in the urine . The elimination half-life is approximately 0.8 hours .
Result of Action
The primary molecular and cellular effect of Norflumazenil’s action is the reversal of the sedative effects caused by benzodiazepines . By blocking the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, Norflumazenil prevents the enhancement of GABAergic neurotransmission by benzodiazepines, leading to a decrease in their sedative effects .
特性
IUPAC Name |
ethyl 8-fluoro-6-oxo-4,5-dihydroimidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11-6-16-13(19)9-5-8(15)3-4-10(9)18(11)7-17-12/h3-5,7H,2,6H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRAZNHBCFAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNC(=O)C3=C(N2C=N1)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79089-72-8 | |
Record name | N-Desmethylflumazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079089728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYLFLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK137WDT8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of desmethylflumazenil in the development of PET tracers?
A1: this compound, specifically 3-desethylflumazenil (8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid), serves as a crucial precursor in the synthesis of [18F]FFMZ (2′-[18F]fluoroethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a]-[1,4]diazepine-3-carboxylate). [] This radiolabeled compound, [18F]FFMZ, shows promise as a PET tracer due to its favorable biodistribution characteristics. [] The synthesis involves reacting the tetrabutylammonium salt of this compound with 2-bromo-[18F]fluoroethane. [] This approach allows for the production of sufficient quantities of [18F]FFMZ for clinical use, highlighting the importance of this compound in PET tracer development. []
Q2: Why is there interest in developing different fluorine-18 labeled flumazenil derivatives as PET tracers?
A2: Researchers are actively exploring various fluorine-18 labeled flumazenil derivatives, including [18F]FFMZ and [18F]FEFMZ (ethyl 8-fluoro-5-[18F]fluoroethyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate), to identify compounds with optimal properties for PET imaging. [] These properties include favorable biodistribution, high radiochemical purity, and efficient synthesis routes. [] The development of [18F]FFMZ, utilizing commercially available this compound, provides a more practical and efficient approach compared to synthesizing precursors for other derivatives like [18F]FEFMZ. [] This highlights the ongoing effort to optimize PET tracer development for improved imaging and diagnostic capabilities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。